molecular formula C15H22N4O5S B13648206 4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid

4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B13648206
M. Wt: 370.4 g/mol
InChI Key: JZRVNONSWDREOB-UHFFFAOYSA-N
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Description

4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The process involves the reaction of an aryl-substituted pyrazole with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazole and pyrrolidine rings can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid is unique due to its combination of pyrazole and pyrrolidine rings, which provide a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C15H22N4O5S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H22N4O5S/c1-17-11-13(10-16-17)12-18(14(20)4-5-15(21)22)8-9-25(23,24)19-6-2-3-7-19/h4-5,10-11H,2-3,6-9,12H2,1H3,(H,21,22)

InChI Key

JZRVNONSWDREOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C=CC(=O)O

Origin of Product

United States

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